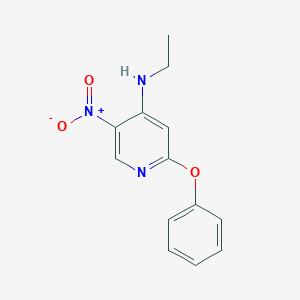

N-Ethyl-5-nitro-2-phenoxypyridin-4-amine

Description

N-Ethyl-5-nitro-2-phenoxypyridin-4-amine is a pyridine derivative featuring a nitro group at the 5-position, a phenoxy substituent at the 2-position, and an ethylamine group at the 4-position. Nitroaromatic compounds are often studied for their pharmacological or toxicological properties, as nitro groups can act as electron-withdrawing moieties, influencing reactivity and metabolic pathways. The phenoxy group may enhance lipophilicity, affecting bioavailability, while the ethylamine substituent could modulate interactions with biological targets.

Properties

CAS No. |

607373-91-1 |

|---|---|

Molecular Formula |

C13H13N3O3 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

N-ethyl-5-nitro-2-phenoxypyridin-4-amine |

InChI |

InChI=1S/C13H13N3O3/c1-2-14-11-8-13(15-9-12(11)16(17)18)19-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,15) |

InChI Key |

TYKQFVLABUHOLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=NC=C1[N+](=O)[O-])OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Differences: The pyridine core of the target compound contrasts with furan (FANFT) or pyrimidine () backbones. Pyridine’s aromaticity and basicity may alter binding interactions compared to furan’s oxygen-containing ring or pyrimidine’s dual nitrogen atoms. Furan derivatives (e.g., FANFT) are potent carcinogens due to metabolic activation of the nitro group, forming reactive intermediates that damage DNA .

Substituent Effects: Nitro Group: Common to all compounds, nitro groups are often metabolized to nitroso intermediates or free radicals. In FANFT, this process drives bladder carcinogenesis . The target compound’s nitro group on pyridine may follow similar activation but with altered reactivity due to the pyridine ring’s electron-deficient nature. Ethylamine vs. Formamide/Hydrazide: FANFT’s formamide group is hydrolyzed to a reactive amine , while hydrazide derivatives () form diazonium ions . The ethylamine group in the target compound may undergo N-deethylation, yielding less reactive metabolites.

Biological Activity: Nitrofurans (FANFT, hydrazide derivative) are potent carcinogens in rodents, targeting bladder, stomach, and liver . Pyrimidine derivatives () exhibit antimicrobial activity, attributed to hydrogen bonding and planar aromatic structures .

Table 2: Hypothetical Metabolic Pathway Comparison

Research Findings and Implications

Carcinogenicity: FANFT’s high carcinogenic potency in rats (100% bladder tumor incidence) contrasts with the pyrimidine derivative’s lack of reported carcinogenicity . This suggests that pyridine/pyrimidine cores may mitigate risks compared to furans.

Structural Stability: highlights the role of hydrogen bonding in pyrimidine derivatives . The target compound’s phenoxy group may participate in π-π stacking or hydrophobic interactions, influencing its pharmacokinetics.

Hypothetical Applications: Given the antimicrobial activity of pyrimidine analogs , the target compound’s nitro and phenoxy groups could position it as a candidate for antibacterial drug development, pending further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.